molecular formula C16H17ClN2O3 B1531263 N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide CAS No. 1020056-01-2

N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide

Cat. No. B1531263
CAS RN: 1020056-01-2
M. Wt: 320.77 g/mol
InChI Key: TXPIEYAZQGOHBA-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, also known as N-ACMB, is an organochlorine compound with a wide range of applications in scientific research. It has been used in many studies to investigate the biochemical and physiological effects of various compounds, as well as to explore the mechanisms of action of these compounds. The aim of

Scientific Research Applications

Pharmacological Properties

Metoclopramide, a drug similar in structure to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, is used in gastro-intestinal diagnostics and for treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. Metoclopramide also promotes gastric emptying prior to anesthesia, but its effects on gastric ulcer healing and duodenal ulcer relapse prevention are unproven (Pinder et al., 2012).

Neuroleptic Activity

Benzamides, including those structurally related to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, have been studied for their neuroleptic activity. Compounds in this category have shown potential as neuroleptics, exhibiting inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Cytotoxic Activity

Compounds structurally related to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, like 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, have been synthesized and tested for cytotoxic activity against various human cancer cell lines. These compounds have shown promising cytotoxic activities (El Gaafary et al., 2021).

Poly(ADP-ribose) Synthetase Inhibition

Benzamides substituted in the 3-position, which are chemically similar to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, have been identified as potent inhibitors of poly(ADP-ribose) synthetase. Some of these compounds are competitive inhibitors with low Ki values, suggesting potential therapeutic applications (Purnell & Whish, 1980).

Material Science Applications

Aromatic polyamides containing s-triazine rings, which could be chemically related to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, have been synthesized and characterized. These polyamides show promising properties for material science applications, including good solubility in polar solvents and thermal stability (Sagar et al., 1997).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-21-8-9-22-13-5-2-11(3-6-13)16(20)19-12-4-7-14(17)15(18)10-12/h2-7,10H,8-9,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPIEYAZQGOHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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